molecular formula C42H84NO8P B138691 (3-Docosanoyloxy-2-dodecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate CAS No. 126959-05-5

(3-Docosanoyloxy-2-dodecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

Cat. No. B138691
CAS RN: 126959-05-5
M. Wt: 762.1 g/mol
InChI Key: MCNGJGRPYKOAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Docosanoyloxy-2-dodecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate, commonly known as DPPTE, is a phospholipid that has gained significant attention in the scientific community due to its unique properties. DPPTE is a cationic phospholipid that has been shown to have a wide range of potential applications in scientific research.

Mechanism of Action

DPPTE works by binding to the negatively charged cell membranes and forming a stable complex. This complex helps to facilitate the transfer of DNA and RNA into the cell. DPPTE has also been shown to have antimicrobial properties due to its cationic charge, which disrupts the negatively charged bacterial cell membranes.
Biochemical and Physiological Effects:
DPPTE has been shown to have a number of biochemical and physiological effects. In addition to its transfection and antimicrobial properties, DPPTE has been shown to have anti-inflammatory effects. It has also been shown to have an effect on cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DPPTE in lab experiments is its high transfection efficiency. DPPTE has been shown to be more effective at delivering DNA and RNA into cells than other commonly used transfection reagents. However, one limitation of DPPTE is that it can be toxic to cells at high concentrations. This can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research on DPPTE. One area of interest is the development of new methods for synthesizing DPPTE. Another potential area of research is the use of DPPTE in gene therapy. Additionally, further studies are needed to understand the mechanisms underlying the anti-inflammatory and antimicrobial effects of DPPTE. Overall, DPPTE is a promising tool for scientific research with a wide range of potential applications.

Synthesis Methods

DPPTE can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. The most commonly used method for synthesizing DPPTE is chemical synthesis. This method involves the reaction of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with 3-docosanoyloxy-2-dodecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate in the presence of a catalyst. The reaction produces DPPTE as the final product.

Scientific Research Applications

DPPTE has been shown to have a wide range of potential applications in scientific research. One of the most promising applications of DPPTE is its use as a transfection reagent. DPPTE has been shown to be an effective transfection reagent for delivering DNA and RNA into cells. This makes it a valuable tool for studying gene expression and gene therapy.

properties

CAS RN

126959-05-5

Product Name

(3-Docosanoyloxy-2-dodecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C42H84NO8P

Molecular Weight

762.1 g/mol

IUPAC Name

(3-docosanoyloxy-2-dodecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-17-18-19-20-21-22-23-24-25-27-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-26-15-13-11-9-7-2/h40H,6-39H2,1-5H3

InChI Key

MCNGJGRPYKOAMP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC

synonyms

1-DDPCH
1-docosanoyl-2-dodecanoylphosphatidylcholine

Origin of Product

United States

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